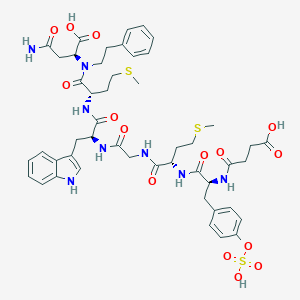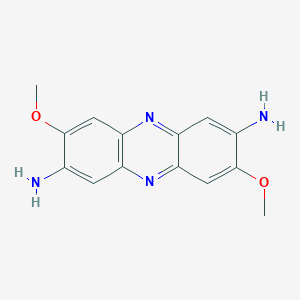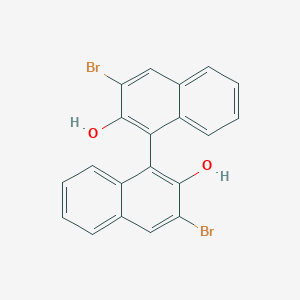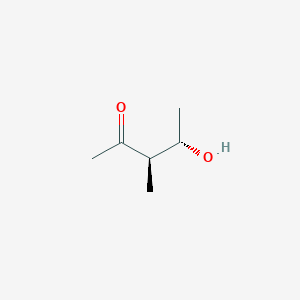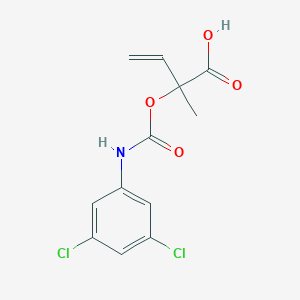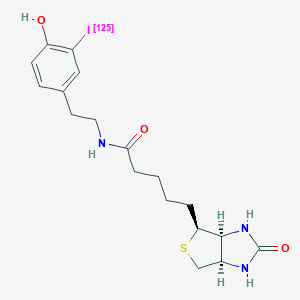
Biotinylmonoiodotyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinylmonoiodotyramine, also known as BIT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BIT is a biotinylated derivative of monoiodotyramine, which is a thyroid hormone precursor. BIT has been used in various scientific research studies to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
Biotinylmonoiodotyramine is known to bind to specific proteins in the body, including avidin and streptavidin. This binding ability has been utilized in various research studies to label and detect specific molecules in biological samples. Biotinylmonoiodotyramine has also been shown to have an inhibitory effect on certain enzymes, which may have potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Biotinylmonoiodotyramine has been shown to have a variety of biochemical and physiological effects in different organisms. In some studies, Biotinylmonoiodotyramine has been shown to increase the expression of specific genes and proteins, while in others, it has been shown to inhibit the growth of cancer cells. Biotinylmonoiodotyramine has also been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Biotinylmonoiodotyramine has several advantages as a research tool, including its high binding affinity to avidin and streptavidin, its stability, and its ability to be easily labeled with different imaging agents. However, Biotinylmonoiodotyramine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving Biotinylmonoiodotyramine. One potential area of research is the development of new imaging agents based on Biotinylmonoiodotyramine, which could have improved sensitivity and specificity for detecting specific molecules in biological samples. Another area of research is the exploration of Biotinylmonoiodotyramine's potential therapeutic applications, particularly in the treatment of cancer and other diseases related to oxidative stress. Additionally, further studies are needed to understand the mechanisms underlying Biotinylmonoiodotyramine's biochemical and physiological effects and to optimize its synthesis and purification processes.
Métodos De Síntesis
Biotinylmonoiodotyramine can be synthesized through a multistep process involving the reaction of monoiodotyramine with biotinylated reagents. The synthesis process involves the use of specific reagents and reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Biotinylmonoiodotyramine has been used in various scientific research studies to investigate its potential applications in different fields. One of the main applications of Biotinylmonoiodotyramine is in the field of imaging, where it has been used as a contrast agent for imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
Número CAS |
112242-36-1 |
|---|---|
Nombre del producto |
Biotinylmonoiodotyramine |
Fórmula molecular |
C18H24IN3O3S |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2 |
Clave InChI |
VUSGDMJLYUSDDM-LVCSBNNFSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |
Sinónimos |
iotinylmonoiodotyramine N-(4-hydroxy-3-iodophenylethyl)biotin amide N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide N-HIPEBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



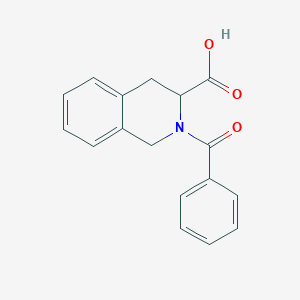
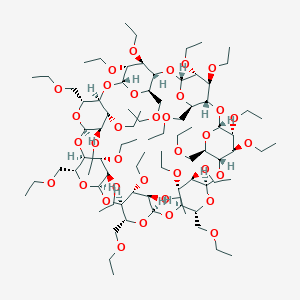
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
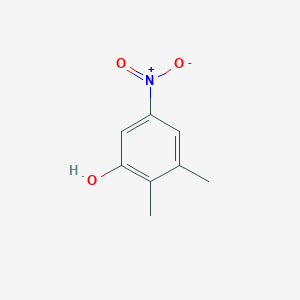
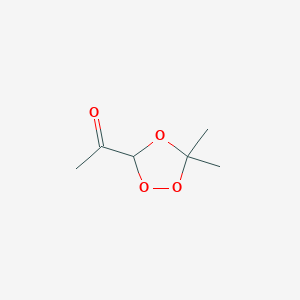
acetate](/img/structure/B56186.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
